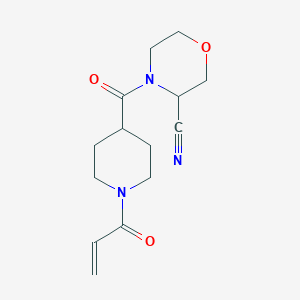
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile, also known as PPCM, is a chemical compound that has been the subject of scientific research in recent years. PPCM is a synthetic molecule that has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.
作用機序
The exact mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile inhibits the growth and proliferation of cancer cells. In vivo studies have shown that 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile reduces tumor growth in animal models of cancer. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in lab experiments is its high purity and stability. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile can be synthesized in high yields and purified through column chromatography to obtain pure 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. However, one limitation of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in lab experiments is its low solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. One future direction is the development of more efficient synthesis methods for 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. Another future direction is the study of the pharmacokinetics and pharmacodynamics of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in animal models and humans. Additionally, the potential use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in combination with other anticancer agents or therapies should be explored. Finally, the use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Conclusion
In conclusion, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is a synthetic molecule that has potential applications in the field of medicine, specifically in the treatment of cancer and other diseases. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. The exact mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has several biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells and its anti-inflammatory properties. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has advantages and limitations for lab experiments, and several future directions for the study of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile should be explored.
合成法
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with morpholine-3-carbonitrile. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce high yields of pure 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile.
科学的研究の応用
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been the subject of scientific research due to its potential applications in the field of medicine. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer properties, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-13(18)16-5-3-11(4-6-16)14(19)17-7-8-20-10-12(17)9-15/h2,11-12H,1,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFMBMHPHCOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
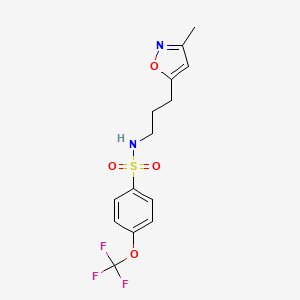
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)
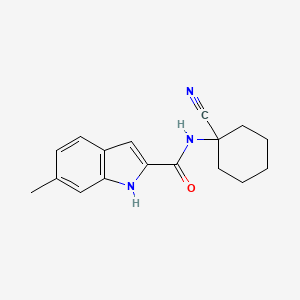
![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)
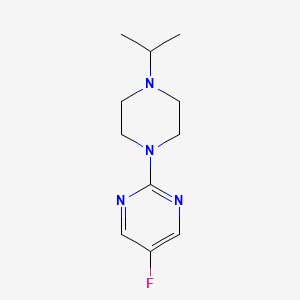
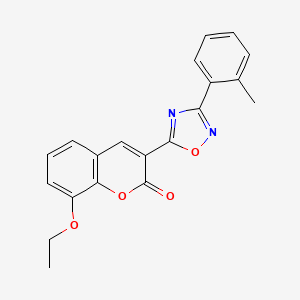
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)
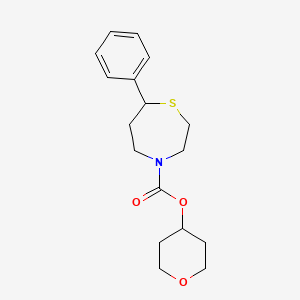
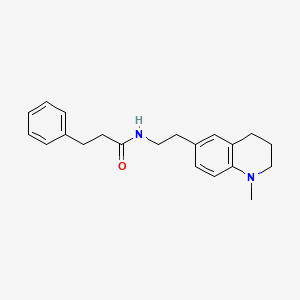
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)
![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)